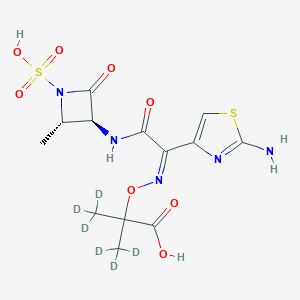
4-Methyloxazole
Übersicht
Beschreibung
Synthesis Analysis
4-Methyloxazole and its derivatives can be synthesized through various methods. For example, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been utilized as a versatile template for the synthesis of various 2-phenyl-4,5-functionalized oxazoles. This process involves nucleophilic ring-opening of oxazolone with different nucleophiles followed by cyclization under specific conditions (Misra & Ila, 2010).
Molecular Structure Analysis
The structure of 4-Methyloxazole derivatives has been confirmed through various spectroscopic methods. The molecular structure is generally characterized by the presence of a five-membered oxazole ring, which significantly influences its chemical behavior and properties. For instance, the crystal structure, as well as Hirshfeld surface analysis and DFT studies, have been conducted to understand the molecular characteristics of specific 4-Methyloxazole derivatives, shedding light on their 3D-structure and intermolecular interactions (Al-Wahaibi et al., 2019).
Chemical Reactions and Properties
4-Methyloxazole compounds participate in various chemical reactions, contributing to their versatile applications in organic synthesis. They have been used as intermediates in the synthesis of a range of bioactive molecules. For example, the compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole was prepared through a nucleophilic substitution reaction, showcasing its potential in creating pharmacologically relevant structures (Hajib et al., 2019).
Wissenschaftliche Forschungsanwendungen
Physiological Research : 4-Methyloxazole is utilized in studying the regulation of terpenoid metabolism, which is related to cell division, cell elongation, and senescence (Grossmann, 1990).
Chemical Research : It's used in the study of reactions of oxazole N-oxides with phenylisocyanate to produce imidazole derivatives (Goto, Honjo, & Yamazaki, 1970).
Synthetic Chemistry : In the synthesis of 2-trimethylsilyloxazole, 4-Methyloxazole reacts with C- and S-electrophiles to yield 2-substituted oxazoles (Dondoni et al., 1984).
Medicinal Chemistry : It serves as a scaffold for developing selective MAGL inhibitors with antiproliferative activity in cancer cells (Granchi et al., 2016).
Natural Product Synthesis : 4-Methyloxazole is used in the total synthesis of siphonazoles A and B, unique natural products with biological activity (Zhang & Ciufolini, 2009).
Drug Abuse Treatment : Derivatives of 4-Methyloxazole are studied for potential use in treating drug abuse as mGluR5 antagonists (Iso & Kozikowski, 2006).
Pharmacology : It is a key building block in the synthesis of theophylline analogues, potentially improving bronchodilator formulations (Ray & Ghosh, 1999).
Anticancer Research : 4-Methyloxazole-based compounds are explored as potential anticancer drugs due to their antitubulin activity (Romagnoli et al., 2017).
Antiviral Research : It shows potential as an anti-influenza virus agent by inhibiting human influenza A virus (Wang et al., 2005).
Corrosion Inhibition : Derivatives of 4-Methyloxazole are used as corrosion inhibitors in different acidic media, with high inhibition efficiencies (Bentiss et al., 2007; Lagrenée et al., 2002).
Antimicrobial Applications : Triazole derivatives, including 4-Methyloxazole, are used as antibacterial and antifungal agents (Gotsulya, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
4-Methyloxazole, a derivative of the oxazole class of compounds, is known to interact with various biological targets. Oxazole derivatives have been found to bind readily with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives are known to interact with their targets through non-covalent interactions, which can lead to changes in the function of the target proteins .
Biochemical Pathways
Oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
1,2,4-oxadiazoles, a related class of compounds, have been found to exhibit essential pharmacokinetic characteristics and show decent activity in murine models of methicillin-resistant staphylococcus aureus (mrsa) infection .
Result of Action
Oxazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Action Environment
It is known that the compound is a highly flammable liquid and vapor, and it causes serious eye damage . Therefore, it should be stored in a well-ventilated place and kept cool .
Eigenschaften
IUPAC Name |
4-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-2-6-3-5-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMREIFKTMLCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022106 | |
| Record name | 4-Methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyloxazole | |
CAS RN |
693-93-6, 66333-88-8 | |
| Record name | 4-Methyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyloxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazole, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066333888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM39FU40WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-methyloxazole?
A1: The molecular formula of 4-methyloxazole is C4H5NO, and its molecular weight is 83.09 g/mol.
Q2: Are there any spectroscopic data available for 4-methyloxazole?
A2: Yes, studies have employed various spectroscopic techniques to characterize 4-methyloxazole. For instance, photoelectron spectroscopy combined with perturbation theoretical approaches helped assign the first three bands of its photoelectron spectra to π, π, and n bands, respectively. []
Q3: What are some common reactions 4-methyloxazole undergoes?
A3: 4-Methyloxazole exhibits diverse reactivity. It can undergo Vilsmeier formylation to produce a mixture of 4-methyl-5-oxazolecarboxaldehyde and 4-methyl-2-oxazolecarboxaldehyde. [] It also participates in Diels-Alder reactions with dienophiles like 3-methylsulfonyl-2,5-dihydrofuran, leading to pyridoxine derivatives. [] Additionally, lithiation of 4-methyloxazole with n-butyllithium, followed by reactions with electrophiles, enables the synthesis of 2-substituted 3-trifluoromethylfurans. []
Q4: How can 4-methyloxazole be used as a synthetic intermediate?
A4: 4-Methyloxazole serves as a valuable precursor in synthesizing various compounds. For example, it acts as a key intermediate in the synthesis of pyridoxine (vitamin B6). [, , , ] It also plays a crucial role in synthesizing biologically active molecules like hennoxazole A, an antiviral marine natural product. []
Q5: Can 4-methyloxazole act as a ligand in metal complexes?
A5: Yes, 4-methyloxazole can coordinate to metal centers, forming complexes with titanium tetrachloride and titanium tetrabromide. These complexes have been characterized using IR and Raman spectroscopy, providing insights into their structure and bonding properties. []
Q6: Have computational methods been used to study 4-methyloxazole and its derivatives?
A6: Yes, computational chemistry plays a vital role in understanding the properties and behavior of 4-methyloxazole. For example, classical molecular dynamics simulations coupled with an empirical valence bond potential have been used to investigate the ultrafast enol-keto photoisomerization in the excited state of 2-(2'-hydroxyphenyl)-4-methyloxazole (HPMO) in various environments. []
Q7: What insights have computational studies provided into HPMO's behavior?
A7: Computational studies revealed that the hydrophobic interactions within the binding crevice of human serum albumin (HSA) with HPMO are stronger than in cyclodextrins or micelles. [] The confined geometry of HSA restricts nonradiative decay, significantly increasing the excited-state lifetime of HPMO. [] These studies provided valuable information on the dynamics and hydrophobic binding of HPMO in different environments. [, ]
Q8: Has 4-methyloxazole been explored in drug development?
A8: Yes, derivatives of 4-methyloxazole have been explored for their potential therapeutic applications. For example, ligand-based and structure-based computational studies identified 2-amino-N-(4-(dimethylamino)thiazol-2-yl)-4-methyloxazole-5-carboxamide as a potential inhibitor of the yellow fever virus helicase (NS3). []
Q9: What are some notable examples of structure-activity relationship studies involving 4-methyloxazole derivatives?
A9: Studies have investigated the impact of structural modifications on the activity of 4-methyloxazole derivatives. For instance, researchers explored the relationship between the structure of chiral 4,4-disubstituted 4,5-dihydro-2-(phosphinoaryl)oxazole ligands and their performance in palladium-catalyzed allylic substitution reactions. [] Furthermore, a series of polyethers incorporating thiazole or oxazole units, including 4-methyloxazole derivatives, were synthesized and evaluated for their potentiometric properties as silver(I) ion-selective electrodes. [] These studies revealed that structural features like the length of the polyether chain and the nature of the terminal substituents significantly influenced the ion-sensing properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)


![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)








